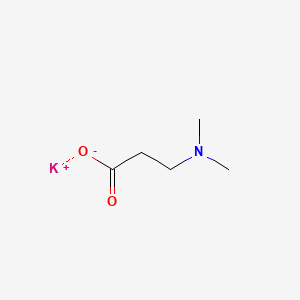
Potassium N,N-dimethyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N,N-dimethyl-beta-alaninate is a chemical compound with the molecular formula C5H10KNO2 and a molecular weight of 155.2367 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium N,N-dimethyl-beta-alaninate can be synthesized through the reaction of N,N-dimethyl-beta-alanine with potassium hydroxide. The reaction typically takes place in an aqueous solution, where N,N-dimethyl-beta-alanine is dissolved in water, and potassium hydroxide is added gradually. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N,N-dimethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form N,N-dimethyl-beta-alanine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethyl-beta-alanine N-oxide.
Reduction: N,N-Dimethyl-beta-alanine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Potassium N,N-dimethyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in studies involving amino acid metabolism and neurotransmitter synthesis.
Mécanisme D'action
The mechanism of action of potassium N,N-dimethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA). The compound can also modulate enzyme activity and influence metabolic pathways related to amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-beta-alanine: The parent compound without the potassium ion.
Beta-alanine: A simpler analog without the dimethyl groups.
Potassium beta-alaninate: Similar structure but without the N,N-dimethyl groups.
Uniqueness
Potassium N,N-dimethyl-beta-alaninate is unique due to the presence of both the potassium ion and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
55489-79-7 |
|---|---|
Formule moléculaire |
C5H10KNO2 |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
potassium;3-(dimethylamino)propanoate |
InChI |
InChI=1S/C5H11NO2.K/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
GXMWYUIHPJXRLR-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



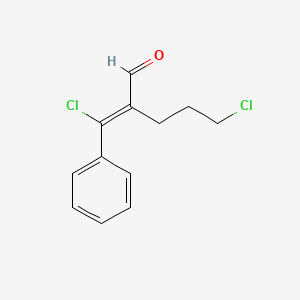
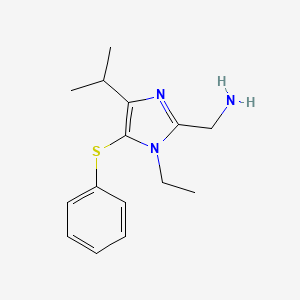
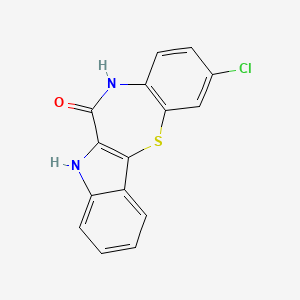
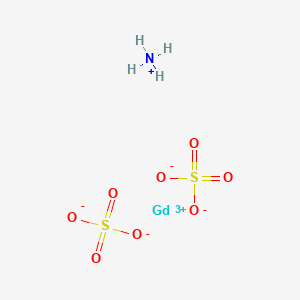
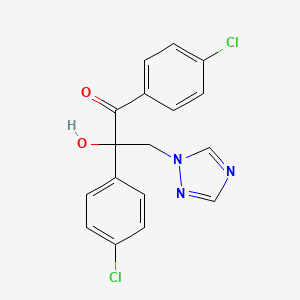
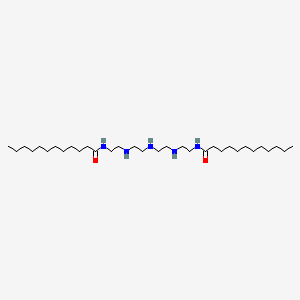
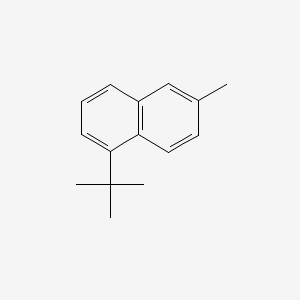
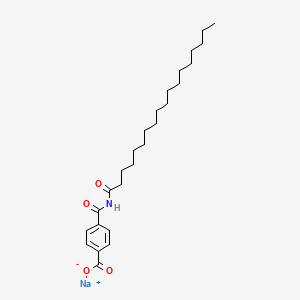
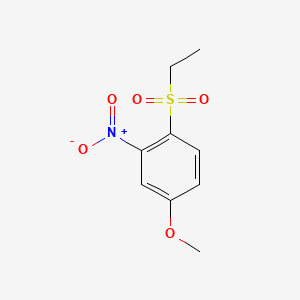
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
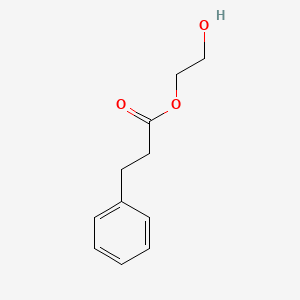
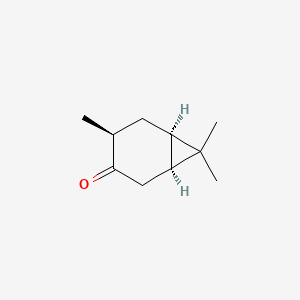
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
